N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H26N6O2 and its molecular weight is 322.413. The purity is usually 95%.
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Biological Activity
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing upon diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a tert-butyl group and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The synthesis typically involves the coupling of piperidine derivatives with triazole-containing carboxylic acids via amide bond formation. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4a | Jurkat T-cells | 2.5 | Induces apoptosis and DNA damage |
6a | MCF-7 | 1.35 | Thymidylate synthase inhibition |
6e | HepG2 | 2.18 | Cell cycle arrest |
Studies have shown that certain derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells . Furthermore, the morphological changes observed in treated cells—such as chromatin condensation and membrane blebbing—underscore the compound's potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 15 μg/mL |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
Anticancer Mechanism:
- Thymidylate Synthase Inhibition : This leads to reduced dTTP levels necessary for DNA replication.
Antimicrobial Mechanism:
- Cell Wall Disruption : The triazole ring may interact with enzymes involved in peptidoglycan synthesis in bacteria.
Case Study 1: Anticancer Effects
A study evaluated the effects of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 1.35 μM, showcasing its potency compared to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 μg/mL for S. aureus, indicating strong potential for therapeutic applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-tert-butyl-4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2/c1-15(2,3)17-14(23)21-7-5-11(6-8-21)9-16-13(22)12-10-20(4)19-18-12/h10-11H,5-9H2,1-4H3,(H,16,22)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQKTWDIQYGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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